Physicochemical Differentiation: LogP Comparison of 2-Methylproyl 2-pyridyl ketone vs 2-Acetylpyridine
2-Methylproyl 2-pyridyl ketone exhibits substantially increased lipophilicity (logP = 2.31) compared to the unsubstituted or methyl-substituted baseline comparator 2-acetylpyridine (estimated logP ≈ 0.2-0.5 based on typical methyl ketone values). The branched isobutyl group contributes approximately 1.8-2.1 logP units of additional hydrophobicity relative to the methyl analog [1]. This quantified difference has direct implications for retention time in reversed-phase chromatography, extraction efficiency in liquid-liquid separations, and partitioning behavior in biphasic catalytic systems.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.31 |
| Comparator Or Baseline | 2-Acetylpyridine: logP ≈ 0.2-0.5 (estimated from methyl ketone class data) |
| Quantified Difference | ΔlogP ≈ +1.8 to +2.1 (approximately 60-125× increased lipophilicity) |
| Conditions | Calculated logP value from Chemsrc database; comparator estimated from alkyl ketone logP contributions |
Why This Matters
Increased logP by approximately 2 units translates to roughly 100-fold higher organic phase partitioning, which directly impacts extraction efficiency and chromatographic behavior in preparative and analytical workflows.
- [1] Chemsrc. (2024). 3-Methyl-1-pyridin-2-ylbutan-1-one CAS 6952-53-0. Physicochemical properties including logP = 2.31040. View Source
